molecular formula C14H17ClN6O2 B2541626 1-(3-Chlorophenyl)-3-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)urea CAS No. 2034358-67-1

1-(3-Chlorophenyl)-3-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)urea

Cat. No. B2541626
CAS RN: 2034358-67-1
M. Wt: 336.78
InChI Key: RYODVRARMNBFJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chlorophenyl)-3-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)urea is a useful research compound. Its molecular formula is C14H17ClN6O2 and its molecular weight is 336.78. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Chlorophenyl)-3-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Chlorophenyl)-3-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Behavior The reactions of N′-diphenylmethylene-N-phenyl-N-trimethylsilylurea with various acceptor molecules, leading to the formation of imidazolidinone, triazinone, and pyrimidinone derivatives through cyclizations, highlight the compound's potential in synthesizing heterocyclic compounds. These processes often involve desilylation and thermal decomposition steps that can yield a range of products with potential applications in pharmaceuticals, agrochemicals, and materials science (Matsuda, Yamamoto, & Ishii, 1976).

Degradation and Environmental Impact Studies on the degradation of similar triazine and urea derivatives in soil reveal the microbial action's role in minimizing phytotoxic residues, indicating the environmental aspects of using such compounds as herbicides. The detailed investigation into the soil degradation, mobility, and the impact on microbial activities of these compounds provides insights into their environmental safety and guidelines for their application in agriculture (Dinelli, Vicari, & Accinelli, 1998).

Herbicide Efficacy Research on the efficacy of certain urea derivatives as herbicides, including their interaction with adjuvants and their control over weed populations in crops like wheat, reflects the agricultural applications of such chemicals. The studies highlight how these compounds, when mixed with specific adjuvants, can enhance herbicide performance, offering strategies to improve crop yield and weed management (Varshney & Singh, 1990).

Potential for Novel Applications The chemical reactivity of related triazine and urea compounds, including their involvement in cyclocondensation reactions and the formation of unsymmetrical ketones, suggests potential for the synthesis of novel organic molecules. These synthetic routes can be explored further for developing new drugs, agrochemicals, and materials with tailored properties (Bonacorso et al., 2003).

properties

IUPAC Name

1-(3-chlorophenyl)-3-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN6O2/c1-21(2)12-18-11(19-14(20-12)23-3)8-16-13(22)17-10-6-4-5-9(15)7-10/h4-7H,8H2,1-3H3,(H2,16,17,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYODVRARMNBFJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)NC2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-3-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)urea

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.